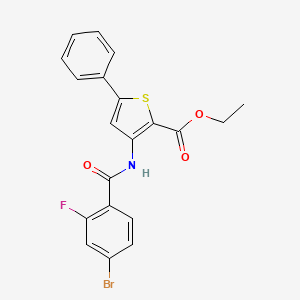

Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate

Description

Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative with a molecular formula of C₂₀H₁₆BrFNO₃S and a molecular weight of 449.27 g/mol. The compound features a thiophene core substituted at position 3 with a 4-bromo-2-fluorobenzamido group and at position 5 with a phenyl ring. The ethyl ester at position 2 enhances solubility and modulates electronic properties.

Properties

IUPAC Name |

ethyl 3-[(4-bromo-2-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrFNO3S/c1-2-26-20(25)18-16(11-17(27-18)12-6-4-3-5-7-12)23-19(24)14-9-8-13(21)10-15(14)22/h3-11H,2H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZDVVIIDDWCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Bromo-Fluoro-Benzamido Group: This step involves the bromination and fluorination of a benzamido precursor, followed by its attachment to the thiophene ring through an amide bond formation.

Esterification: The carboxyl group on the thiophene ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with carboxylate esters and aromatic substituents are widely studied. Below is a detailed comparison of Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate with structurally related compounds:

Key Findings

The cyano and sulfanyl groups in the compound from contribute to distinct electronic properties, favoring hydrogen bonding and planar molecular packing, which may influence solubility.

Synthetic Approaches The target compound likely employs amidation to introduce the benzamido group, whereas the bromo-cyano derivative in utilizes a Sandmeyer reaction for bromination. The absence of detailed synthetic protocols for the target compound highlights a gap compared to well-documented routes for analogs like .

Crystallographic and Structural Insights Both the target compound and the bromo-cyano derivative in likely adopt planar configurations due to conjugation across the thiophene ring. The monoclinic crystal system observed in suggests similar packing behaviors could apply to the target compound. Hydrogen bonding in (2.554 Å between –SCH₂ and carbonyl O) underscores the role of substituents in dictating intermolecular interactions, which may correlate with the target’s physical properties.

Biological and Pharmacological Implications While antitrypanosomal activity is noted for thiazolidin derivatives in , the evidence lacks direct data for thiophene carboxylates. However, the 4-bromo-2-fluorobenzamido group in the target compound may confer enhanced binding affinity to biological targets compared to smaller substituents (e.g., chloroacetamido in ).

Table 2: Inferred Property Comparison

Biological Activity

Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate, a compound characterized by its unique thiophene structure and halogenated aromatic substituents, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate is , with a molecular weight of approximately 448.305 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with ethyl 3-amino-5-phenylthiophene-2-carboxylate. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate. For instance, derivatives containing bromophenyl groups have demonstrated significant activity against the H5N1 avian influenza virus. These compounds were evaluated using plaque reduction assays on Madin-Darby canine kidney (MDCK) cells, revealing promising results in terms of both efficacy (EC50 values) and safety (LD50 values) .

Anticancer Properties

Thiophene derivatives are often studied for their anticancer properties. Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate has been evaluated in vitro against various cancer cell lines. Preliminary results indicate that this compound exhibits cytotoxic effects, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Case Study on Antiviral Activity :

-

Case Study on Cytotoxicity :

- Objective : To assess the anticancer potential in human cancer cell lines.

- Method : The compound was tested on breast cancer and leukemia cell lines.

- Results : The compound exhibited a dose-dependent cytotoxic effect, with IC50 values suggesting potential for further development as an anticancer agent .

Summary of Research Findings

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antiviral | Plaque reduction assay | Significant activity against H5N1 with low EC50 values |

| Anticancer | In vitro cytotoxicity assay | Dose-dependent cytotoxic effects in cancer cell lines |

Q & A

Q. What are the key steps in synthesizing Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves:

- Thiophene core preparation : Cyclization of ethyl mercaptoacetate with substituted aldehydes under basic conditions (e.g., Na₂CO₃ in ethanol) to form the thiophene ring .

- Amidation : Coupling the thiophene intermediate with 4-bromo-2-fluorobenzoic acid derivatives using coupling agents like EDCI/HOBt in DMF .

- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Q. What preliminary biological activities have been reported for this compound?

Structural analogs exhibit:

- Enzyme inhibition : Targeting kinases or proteases via halogen-substituted benzamido groups .

- Anti-inflammatory potential : Demonstrated in cell-based assays measuring cytokine suppression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., triethylamine) to identify optimal parameters .

- Flow chemistry : Continuous-flow reactors enhance reproducibility in multi-step syntheses .

Q. What mechanistic insights explain the regioselectivity of amidation and cyclization steps?

- Amidation : Nucleophilic attack by the thiophene’s amino group on the activated carbonyl of 4-bromo-2-fluorobenzoic acid, stabilized by HOBt .

- Cyclization : Base-mediated deprotonation facilitates thiophene ring closure, with bromo/fluoro substituents directing electrophilic aromatic substitution .

Q. How do halogen (Br/F) substitutions influence biological activity and electronic properties?

- Bioactivity : Bromine enhances lipophilicity and target binding via hydrophobic interactions; fluorine improves metabolic stability and electron-withdrawing effects .

- Electronic effects : Hammett constants (σ) of Br (0.26) and F (0.06) modulate electron density in the benzamido group, altering reactivity in electrophilic substitutions .

Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?

- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside fluorometric assays .

- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Q. What structure-activity relationship (SAR) trends emerge from analogs with modified substituents?

- Phenyl group replacement : Replacing the 5-phenyl group with cyclohexyl reduces steric hindrance but lowers aromatic π-π stacking .

- Carboxylate ester vs. acid : Ethyl esters improve cell permeability compared to carboxylic acids, as shown in logP comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.